molecular formula C8H13NO5 B1601317 (S)-Dimethyl 2-acetamidosuccinate CAS No. 57289-64-2

(S)-Dimethyl 2-acetamidosuccinate

Cat. No.: B1601317
CAS No.: 57289-64-2
M. Wt: 203.19 g/mol
InChI Key: VRPXVQSXUIFMKQ-LURJTMIESA-N
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Description

(S)-Dimethyl 2-acetamidosuccinate is an organic compound with the molecular formula C8H13NO5 It is a derivative of succinic acid, where the hydrogen atoms on the second carbon are replaced by an acetamido group and the carboxyl groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dimethyl 2-acetamidosuccinate typically involves the esterification of 2-acetamidosuccinic acid. One common method is to react 2-acetamidosuccinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-Dimethyl 2-acetamidosuccinate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield 2-acetamidosuccinic acid.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 2-acetamidosuccinic acid.

    Oxidation: Oxo derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Dimethyl 2-acetamidosuccinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Biochemistry: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-Dimethyl 2-acetamidosuccinate depends on its specific application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The acetamido group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: Lacks the acetamido group, making it less reactive in certain types of reactions.

    Dimethyl 2-aminosuccinate: Similar structure but with an amino group instead of an acetamido group, leading to different reactivity and applications.

    Dimethyl 2-oxosuccinate: Contains a keto group, making it more reactive towards nucleophiles.

Uniqueness

(S)-Dimethyl 2-acetamidosuccinate is unique due to the presence of both ester and acetamido functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

dimethyl (2S)-2-acetamidobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-5(10)9-6(8(12)14-3)4-7(11)13-2/h6H,4H2,1-3H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPXVQSXUIFMKQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550467
Record name Dimethyl N-acetyl-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57289-64-2
Record name Dimethyl N-acetyl-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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